6-[(4-Fluorobenzyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Overview
Description
6-[(4-Fluorobenzyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a fluorobenzyl group, a carbamoyl group, and a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Fluorobenzyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting with the preparation of the cyclohexene ring, followed by the introduction of the fluorobenzyl and carbamoyl groups. Common synthetic routes include:
Cyclohexene Ring Formation: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Fluorobenzyl Group: The fluorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-fluorobenzyl chloride and an appropriate catalyst.
Carbamoylation: The carbamoyl group can be added through a reaction with an isocyanate derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-[(4-Fluorobenzyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
6-[(4-Fluorobenzyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 6-[(4-Fluorobenzyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-[(4-Fluorobenzyl)carbamoyl]-3-cyclohexene-1-carboxylic acid
- 6-[(4-Fluorobenzyl)carbamoyl]-3,4-dimethylcyclohexane-1-carboxylic acid
Uniqueness
6-[(4-Fluorobenzyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is unique due to its specific structural features, such as the presence of both the fluorobenzyl and carbamoyl groups on a cyclohexene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
6-[(4-fluorophenyl)methylcarbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO3/c1-10-7-14(15(17(21)22)8-11(10)2)16(20)19-9-12-3-5-13(18)6-4-12/h3-6,14-15H,7-9H2,1-2H3,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHXDXVATYSXBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(C(C1)C(=O)NCC2=CC=C(C=C2)F)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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